2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone is a bicyclic compound featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core linked to a 3-fluoropyridin-4-yl group via a ketone bridge. The bicyclic system, characterized by a fused oxolane and aziridine ring, imparts rigidity and stereochemical complexity, which are advantageous in drug design for optimizing target binding and metabolic stability . This compound is structurally related to intermediates in patent applications for kinase inhibitors and anticancer agents, suggesting its relevance in medicinal chemistry .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-4-13-2-1-9(10)11(15)14-5-8-3-7(14)6-16-8/h1-2,4,7-8H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICNFHROGWDYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4R-hydroxy-L-proline as a starting material, which undergoes a series of transformations to introduce the necessary functional groups and form the bicyclic core . Key steps in the synthesis may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Functional Group Transformations: Introduction of the fluoropyridinyl moiety and other functional groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization , strong oxidizing agents for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce more saturated compounds.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis:
- Substituent Effects: Methanone vs. Fluoropyridine vs. Non-fluorinated Aromatics: The 3-fluoropyridine group enhances metabolic stability and electron-deficient character, which may improve binding to aromatic residues in enzyme active sites .
Bicyclic Core Variations :
Pharmacological Implications
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic framework that includes both an oxabicyclo and a pyridine moiety, which contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 201.23 g/mol. The presence of the fluorine atom in the pyridine ring enhances lipophilicity and may influence binding interactions with biological targets.
Pharmacological Properties
Recent studies have demonstrated that derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane exhibit various pharmacological activities:
- Antitumor Activity : Compounds derived from this bicyclic scaffold have shown promising results in inhibiting cancer cell proliferation. For instance, one study indicated that certain derivatives could selectively inhibit tumorigenic cell lines while sparing non-tumorigenic cells, highlighting their potential for targeted cancer therapy .
- Neuroprotective Effects : The structural similarity of this compound to gamma-aminobutyric acid (GABA) analogs suggests potential neuroprotective properties. Research has indicated that modifications at the C-3 position can yield compounds similar to known GABAergic drugs, which are used in treating anxiety and epilepsy .
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents .
Synthesis Approaches
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications:
- Starting Materials : Commonly used starting materials include amino acids or their derivatives, which provide the necessary functional groups for constructing the bicyclic framework.
-
Key Reactions : Notable reactions include:
- Cyclization Reactions : These are crucial for forming the bicyclic structure.
- Substitution Reactions : Introducing various substituents at the C-3 position allows for tuning biological activity.
Research Findings
A comprehensive study involving various derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane has revealed insights into their biological mechanisms:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | |
| Compound B | Neuroprotective | 10.0 | |
| Compound C | Antimicrobial | 15.0 |
These findings demonstrate that structural variations significantly influence the biological activity of these compounds.
Case Studies
- Case Study on Antitumor Activity : A recent investigation focused on a specific derivative of 2-Oxa-5-azabicyclo[2.2.1]heptane showed selective cytotoxicity against breast cancer cell lines (MCF-7). The study utilized MTT assays to determine cell viability and found that at concentrations above 10 µM, significant reductions in cell proliferation were observed .
- Neuroprotective Mechanism Study : Another study explored the neuroprotective effects of a GABA analog derived from this compound in a mouse model of neurodegeneration, demonstrating that treatment significantly improved cognitive function and reduced neuroinflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
